Fradafiban

概要

説明

フラダフィバンは、糖タンパク質IIb/IIIa受容体拮抗薬であり、血小板凝集の最終経路を阻害し、血栓塞栓症や狭心症を予防する可能性があります .

製法

フラダフィバンは、複数段階のプロセスによって合成できます。合成経路の1つは、前駆体化合物を、炭素担持パラジウム上での水素ガスを用いて、熱tert-ブタノール中で水素化することです。この反応により、2-[5(S)-(ヒドロキシメチル)-2-オキソピロリジン-2(S)-イル]酢酸tert-ブチルエステルが生成されます。 この中間体を次に、ジクロロメタン中でメタンスルホニルクロリドとトリエチルアミンで処理して、メタンスルホネート誘導体を生成します .

準備方法

Fradafiban can be synthesized through a multi-step process. One of the synthetic routes involves the hydrogenation of a precursor compound with hydrogen gas over palladium on carbon in hot tert-butanol. This reaction yields 2-[5(S)-(hydroxymethyl)-2-oxopyrrolidin-2(S)-yl]acetic acid tert-butyl ester. This intermediate is then treated with methanesulfonyl chloride and triethylamine in dichloromethane to produce the methanesulfonate derivative .

化学反応の分析

フラダフィバンは、以下を含むさまざまな化学反応を起こします。

酸化: フラダフィバンは、特定の条件下で酸化されて、対応する酸化生成物を形成できます。

還元: フラダフィバンは、還元されて、還元誘導体を形成できます。

置換: フラダフィバンは、官能基が他の基に置換される置換反応を起こす可能性があります。これらの反応で一般的に使用される試薬には、水素ガス、炭素担持パラジウム、メタンスルホニルクロリド、トリエチルアミンなどがあります。 .

科学研究への応用

フラダフィバンは、いくつかの科学研究への応用があります。

化学: フラダフィバンは、糖タンパク質IIb/IIIa受容体拮抗薬を研究するためのモデル化合物として使用されます。

生物学: フラダフィバンは、血小板凝集とその阻害を理解するための生物学的研究に使用されます。

医学: フラダフィバンは、狭心症の治療や血栓塞栓症の予防における可能性のある用途について研究されてきました。

科学的研究の応用

Fradafiban has several scientific research applications:

Chemistry: It is used as a model compound to study glycoprotein IIb/IIIa receptor antagonists.

Biology: this compound is used in biological studies to understand platelet aggregation and its inhibition.

Medicine: It has been investigated for its potential use in treating angina and preventing embolism.

Industry: This compound is used in the pharmaceutical industry for the development of new drugs targeting platelet aggregation

作用機序

フラダフィバンは、血小板表面の糖タンパク質IIb/IIIa受容体に結合することによって、その効果を発揮します。この受容体は、血小板凝集の最終経路です。 フラダフィバンはこの受容体を阻害することで、血小板の凝集を阻止し、血栓塞栓症や狭心症のリスクを軽減します .

類似化合物との比較

フラダフィバンは、レフラダフィバンなどの他の糖タンパク質IIb/IIIa受容体拮抗薬に似ています。レフラダフィバンは、フラダフィバンの経口活性プロドラッグであり、不安定狭心症の治療のために研究されてきました。 レフラダフィバンは、有効性の不足により中止されました . フラダフィバンは、糖タンパク質IIb/IIIa受容体に対する特異的な結合親和性と選択性においてユニークです .

類似化合物

- レフラダフィバン

- エピチフィバチド

- チロフィバン

生物活性

Fradafiban is a synthetic compound classified as a glycoprotein IIb/IIIa receptor antagonist, primarily investigated for its role in cardiovascular medicine. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, comparative studies, and clinical implications.

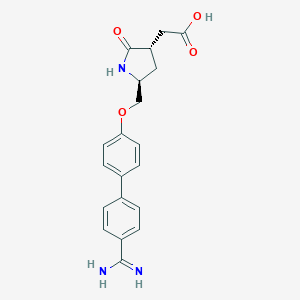

This compound's chemical structure is characterized by a pyrrolidinone framework with specific substituents that enhance its selectivity for the glycoprotein IIb/IIIa receptor. The molecular formula of this compound is CHNO and its CAS Registry Number is 148396-36-5. As a glycoprotein IIb/IIIa antagonist, this compound inhibits platelet aggregation by blocking the receptor that mediates the binding of fibrinogen to activated platelets, thus preventing thrombus formation during cardiovascular events .

In Vitro and In Vivo Studies

In Vitro Studies:

this compound has shown high affinity and selectivity for the human platelet glycoprotein IIb/IIIa complex. Laboratory studies indicate that it effectively competes with fibrinogen for binding sites on the receptor, leading to a significant reduction in platelet aggregation .

In Vivo Studies:

Clinical trials have demonstrated that this compound, along with its prodrug lethis compound, exhibits profound and sustained inhibition of platelet aggregation. In double-blind, placebo-controlled studies involving healthy participants, this compound's pharmacokinetic profile was evaluated, showing effective plasma concentration levels correlating with its inhibitory effects on platelet function .

Pharmacokinetics

This compound is absorbed throughout the gastrointestinal tract, with studies indicating that different administration routes yield varying plasma concentration levels. For instance, oral administration showed comparable absorption rates to jejunal and ileal routes but significantly lower rates after colonic administration. This suggests that an extended-release formulation could be feasible for improving bioavailability .

Comparative Analysis with Other Glycoprotein IIb/IIIa Antagonists

This compound can be compared with other glycoprotein IIb/IIIa antagonists such as Abciximab, Eptifibatide, and Tirofiban. The following table summarizes key differences:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Abciximab | Chimeric monoclonal antibody | Binds to glycoprotein IIb/IIIa receptor | Long half-life; used in acute coronary syndrome |

| Eptifibatide | Peptide-based | Competitive antagonist | Derived from snake venom; short duration |

| Tirofiban | Small molecule | Reversible antagonist | Rapid onset; used for unstable angina |

| This compound | Small molecule | Reversible antagonist | High selectivity; distinct pharmacokinetic profile |

This compound's unique structural features allow it to exhibit high selectivity for the glycoprotein IIb/IIIa receptor compared to other compounds, potentially leading to distinct therapeutic applications and reduced side effects .

Clinical Case Studies and Applications

This compound has been evaluated in various clinical settings for its efficacy in managing thrombotic disorders. One notable clinical trial examined its use in patients undergoing high-risk angioplasty. Results indicated a significant reduction in composite endpoints such as myocardial infarction (MI) and revascularization when treated with this compound compared to placebo .

Another study focused on the effectiveness of this compound in patients with unstable angina. The findings revealed a marked decrease in adverse cardiovascular events among those receiving this compound therapy, suggesting its potential as a first-line treatment option in acute coronary syndromes .

特性

IUPAC Name |

2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZACQMAVUIGPY-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)N[C@@H]1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163979 | |

| Record name | Fradafiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Fradafiban is a glycoprotein IIb/IIIa receptor antagonist. Activation of the platelet glycoprotein (GP IIb/IIIa) receptor on the platelet surface is the final pathway of platelet aggregation that may lead to embolism, which is one on the cause of angina. | |

| Record name | Fradafiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

148396-36-5 | |

| Record name | Fradafiban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148396-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fradafiban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148396365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fradafiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fradafiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRADAFIBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ0H2B8YKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。